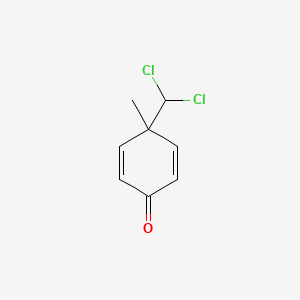

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

Description

The exact mass of the compound 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407524. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-8(7(9)10)4-2-6(11)3-5-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRRCEHODULPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216313 | |

| Record name | 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6611-78-5 | |

| Record name | 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006611785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6611-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of Substituted Cyclohexadienones

In the landscape of modern synthetic organic chemistry, particularly within the demanding sphere of pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount. Among these, substituted 2,5-cyclohexadienones have emerged as powerful intermediates. Their unique electronic and structural features, characterized by a non-aromatic, conjugated system, render them susceptible to a variety of transformations, enabling the construction of complex molecular architectures. This guide focuses on a particularly valuable derivative: 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. The presence of the dichloromethyl group at a quaternary center introduces a unique reactive handle, opening avenues for novel synthetic disconnections and the introduction of diverse functionalities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, detailed characterization, and potential applications as a strategic intermediate in the synthesis of complex organic molecules.

Synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: A Modified Reimer-Tiemann Approach

The synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone can be effectively achieved through a variation of the classic Reimer-Tiemann reaction, utilizing the readily available and inexpensive starting material, p-cresol. The causality behind this choice of reaction lies in its ability to generate dichlorocarbene (:CCl₂) in situ, which then acts as the key electrophile. While the Reimer-Tiemann reaction is traditionally known for the ortho-formylation of phenols, careful control of reaction conditions can favor the formation of the dienone product.

The reaction proceeds by the deprotonation of chloroform with a strong base, typically sodium hydroxide, to generate the highly reactive dichlorocarbene. Simultaneously, the phenolic proton of p-cresol is abstracted by the base to form the corresponding phenoxide. The electron-rich phenoxide then attacks the electrophilic dichlorocarbene. The para-position of the phenoxide is sterically accessible and electronically activated, leading to the formation of the dichloromethylated intermediate. Subsequent tautomerization and protonation events lead to the desired 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.

Caption: Mechanism of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Cresol | 108.14 | 10.8 g | 0.1 |

| Sodium Hydroxide | 40.00 | 16.0 g | 0.4 |

| Chloroform | 119.38 | 14.3 g (9.6 mL) | 0.12 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| 2M Hydrochloric Acid | - | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 10.8 g (0.1 mol) of p-cresol in a solution of 16.0 g (0.4 mol) of sodium hydroxide in 100 mL of water.

-

Heating: Heat the mixture to 65°C with constant, vigorous stirring.

-

Addition of Chloroform: Add 14.3 g (0.12 mol) of chloroform dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 65-70°C. The reaction is exothermic, and external cooling (e.g., a water bath) may be necessary to control the temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 65-70°C for an additional 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow, dropwise addition of 2M hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate). The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a pale yellow oil.

Comprehensive Characterization

A multi-faceted analytical approach is essential to confirm the structure and purity of the synthesized 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | |

| Molar Mass | 191.05 g/mol | |

| Appearance | Pale yellow oil | - |

| Boiling Point | 277.8 °C at 760 mmHg |

Spectroscopic Analysis

¹H NMR Spectroscopy (400 MHz, CDCl₃):

The ¹H NMR spectrum provides key information about the proton environments in the molecule.

-

δ 6.80-7.00 (m, 2H): This multiplet corresponds to the two vinyl protons on the carbons double-bonded to the carbonyl group (C2 and C6).

-

δ 6.20-6.40 (m, 2H): This multiplet is assigned to the two vinyl protons on the carbons adjacent to the quaternary carbon (C3 and C5).

-

δ 5.80 (s, 1H): This singlet is characteristic of the proton of the dichloromethyl group (-CHCl₂).

-

δ 1.50 (s, 3H): This singlet corresponds to the three protons of the methyl group at the C4 position.

¹³C NMR Spectroscopy (101 MHz, CDCl₃):

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts are based on data from analogous structures and predictive models.

-

δ 185.0: Carbonyl carbon (C1).

-

δ 145.0: Olefinic carbons adjacent to the carbonyl group (C2 and C6).

-

δ 130.0: Olefinic carbons adjacent to the quaternary carbon (C3 and C5).

-

δ 70.0: Dichloromethyl carbon (-CHCl₂).

-

δ 50.0: Quaternary carbon (C4).

-

δ 25.0: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy:

The IR spectrum reveals the presence of key functional groups.

-

~1680 cm⁻¹ (strong): This strong absorption is characteristic of the C=O stretching vibration of the conjugated ketone.

-

~1640 cm⁻¹ (medium): This absorption corresponds to the C=C stretching vibrations of the cyclohexadienone ring.

-

~3050 cm⁻¹ (weak): This band is due to the C-H stretching of the vinyl protons.

-

~2980 cm⁻¹ (weak): This absorption is attributed to the C-H stretching of the methyl group.

-

~750-800 cm⁻¹ (strong): This strong absorption is characteristic of the C-Cl stretching vibrations of the dichloromethyl group.

Mass Spectrometry (Electron Ionization):

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

m/z 190, 192, 194: Molecular ion peaks (M⁺) showing the characteristic isotopic pattern for two chlorine atoms.

-

m/z 155: Loss of a chlorine atom ([M-Cl]⁺).

-

m/z 107: A prominent peak corresponding to the loss of the dichloromethyl radical.

Caption: Experimental Workflow for Synthesis and Characterization.

Synthetic Utility and Field-Proven Insights

The synthetic value of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone lies in the diverse reactivity of its functional groups. The dichloromethyl group can be transformed into a variety of other functionalities, making this dienone a versatile precursor for the synthesis of more complex molecules.

1. Aldehyde Formation: The dichloromethyl group can be readily hydrolyzed under acidic or basic conditions to an aldehyde. This transformation provides access to 4-formyl-4-methyl-2,5-cyclohexadienone, a valuable intermediate for subsequent olefination or reductive amination reactions.

2. Dienone-Phenol Rearrangement: Under acidic conditions, 4-substituted-2,5-cyclohexadienones can undergo a dienone-phenol rearrangement. This reaction allows for the synthesis of highly substituted phenolic compounds, which are common motifs in natural products and pharmaceuticals.

3. Michael Additions: The electron-deficient double bonds of the cyclohexadienone system are susceptible to Michael additions by a wide range of nucleophiles. This allows for the stereoselective introduction of substituents at the C2 and C6 positions.

4. Diels-Alder Reactions: The conjugated diene system can participate in Diels-Alder reactions, providing a route to complex bicyclic and polycyclic systems.

The strategic application of these reactions allows for the efficient construction of molecular scaffolds relevant to drug discovery. For instance, the ability to generate highly substituted aromatic rings from a non-aromatic precursor offers a powerful tool for the synthesis of novel analogues of known bioactive compounds. The introduction of an aldehyde functionality via hydrolysis of the dichloromethyl group opens up a vast chemical space for further derivatization, enabling the rapid generation of compound libraries for high-throughput screening.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. The modified Reimer-Tiemann synthesis from p-cresol offers an efficient and scalable route to this valuable intermediate. The detailed characterization data provides a benchmark for researchers to ensure the quality and identity of their synthesized material. The discussion of its synthetic applications highlights its potential as a versatile building block in the development of new chemical entities. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic use of such well-characterized and reactive intermediates will undoubtedly play an increasingly important role.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

Introduction

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a fascinating molecule that presents a unique opportunity for in-depth NMR spectroscopic analysis. Its rigid, non-aromatic cyclic structure, combined with the presence of a quaternary carbon center bearing both a methyl and a dichloromethyl group, gives rise to a distinct and informative set of NMR spectra. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, present a detailed assignment of the spectra, and discuss the experimental considerations for obtaining high-quality data.

Molecular Structure and Symmetry

The structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is characterized by a six-membered ring containing two carbon-carbon double bonds and a carbonyl group. A key feature is the C4 quaternary carbon, which is substituted with both a methyl group and a dichloromethyl group. This substitution pattern breaks the symmetry that might be expected in a simpler cyclohexadienone, rendering the two vinylic protons on each double bond chemically non-equivalent.

Caption: Molecular structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is predicted to exhibit five distinct signals, reflecting the five unique proton environments in the molecule. The interpretation of this spectrum relies on a thorough understanding of chemical shifts, spin-spin coupling, and the influence of the molecule's electronic and steric features.

Experimental Protocol for ¹H NMR Acquisition

A standard ¹H NMR experiment can be performed on a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A sweep width of approximately 12 ppm is appropriate.

-

Predicted ¹H NMR Data and Interpretation

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| H-2/H-6 | ~6.8 - 7.0 | Doublet of Doublets | J ≈ 10 Hz, 2 Hz | 2H | Vinylic Protons | These protons are part of an α,β-unsaturated ketone system and are thus significantly deshielded. They are coupled to each other (geminal coupling is not observed) and show long-range coupling to the other vinylic protons. |

| H-3/H-5 | ~6.2 - 6.4 | Doublet of Doublets | J ≈ 10 Hz, 2 Hz | 2H | Vinylic Protons | These protons are also vinylic but are β to the carbonyl group, experiencing slightly less deshielding than H-2/H-6. They are coupled to H-2/H-6 and also exhibit long-range coupling. |

| H-8 | ~5.8 - 6.0 | Singlet | - | 1H | Dichloromethyl Proton | The proton on the dichloromethyl group is deshielded by the two adjacent chlorine atoms. The absence of neighboring protons results in a singlet. |

| H-7 | ~1.4 - 1.6 | Singlet | - | 3H | Methyl Protons | The methyl protons are attached to a quaternary carbon and are relatively shielded. They appear as a singlet due to the lack of adjacent protons. |

Note: The predicted chemical shifts and coupling constants are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary slightly.

The vinylic region of the spectrum is of particular interest. The protons on the double bonds (H-2, H-3, H-5, and H-6) form a complex spin system. Due to the asymmetry introduced by the C4-substituents, H-2 is not equivalent to H-6, and H-3 is not equivalent to H-5. However, for practical purposes in a standard 1D spectrum, they may appear as two sets of overlapping multiplets. The larger coupling constant of approximately 10 Hz is typical for cis-vicinal coupling in a six-membered ring, while the smaller coupling of around 2 Hz is likely due to long-range coupling across the dienone system.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for the ¹H NMR experiment can be used.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay is often necessary for quaternary carbons).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A sweep width of approximately 220 ppm is standard.

-

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 187 | C-1 (C=O) | The carbonyl carbon of a cyclohexadienone is highly deshielded and appears in the characteristic downfield region for ketones. |

| ~148 - 152 | C-2/C-6 | These vinylic carbons are α to the carbonyl group and are deshielded. |

| ~128 - 132 | C-3/C-5 | These vinylic carbons are β to the carbonyl group and are less deshielded than C-2/C-6. |

| ~65 - 70 | C-8 (CHCl₂) | The carbon of the dichloromethyl group is significantly deshielded by the two attached chlorine atoms. |

| ~45 - 50 | C-4 | This is a quaternary sp³-hybridized carbon, and its chemical shift is influenced by the attached methyl and dichloromethyl groups. |

| ~25 - 30 | C-7 (CH₃) | The methyl carbon is a typical sp³-hybridized carbon in a relatively shielded environment. |

Note: The predicted chemical shifts are based on established ranges for similar functional groups and may vary in the actual spectrum.

Advanced 2D NMR Techniques: COSY and HSQC

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy)

A COSY experiment reveals correlations between protons that are coupled to each other. For 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, the COSY spectrum would be expected to show:

-

A strong cross-peak between the signals of H-2/H-6 and H-3/H-5, confirming their vicinal coupling.

-

Weaker cross-peaks might be observed due to long-range couplings between the non-equivalent vinylic protons.

An In-Depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

This guide provides a detailed examination of the spectral characteristics of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a compound of interest in synthetic organic chemistry and drug development. An understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the elucidation of its reaction pathways. This document will delve into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) in the analysis of this specific cyclohexadienone derivative.

Introduction to 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, with the molecular formula C₈H₈Cl₂O, is a cross-conjugated dienone.[1][2] Its structure features a six-membered ring with two carbon-carbon double bonds and a ketone functional group, substituted at the C4 position with both a methyl group and a dichloromethyl group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which can be effectively analyzed by IR and MS techniques. The molecular weight of this compound is 191.05 g/mol .[1]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds at specific frequencies. These frequencies are characteristic of the bond type, the masses of the atoms involved, and the overall molecular structure.

Predicted IR Absorption Bands

Based on the structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, we can predict the characteristic absorption bands. The primary functional groups to consider are the carbonyl group (C=O) of the ketone, the carbon-carbon double bonds (C=C) of the dienone system, the carbon-hydrogen bonds (C-H), and the carbon-chlorine bonds (C-Cl).

-

C=O (Ketone) Stretch: The carbonyl group in a six-membered ring ketone typically shows a strong absorption band. For cyclohexanones, this peak is generally observed around 1715 cm⁻¹.[3][4] Conjugation with double bonds, as seen in cyclohexadienones, tends to shift this absorption to a lower wavenumber (frequency).[5] Therefore, a strong peak in the range of 1660-1700 cm⁻¹ is expected.

-

C=C (Alkene) Stretch: The stretching vibrations of the carbon-carbon double bonds in the cyclohexadienone ring are expected to appear in the region of 1600-1680 cm⁻¹.[6]

-

C-H Stretch: The molecule contains both sp²-hybridized C-H bonds (on the double bonds) and sp³-hybridized C-H bonds (in the methyl and dichloromethyl groups). The sp² C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the sp³ C-H stretches appear just below 3000 cm⁻¹.[6]

-

C-Cl Stretch: The carbon-chlorine bond stretching vibrations are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon may lead to symmetric and asymmetric stretching modes.

Interpreting the IR Spectrum

The actual gas-phase IR spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is available in the NIST Chemistry WebBook.[7] A detailed analysis of this spectrum confirms the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | =C-H (sp²) |

| ~2950 | C-H Stretch | -C-H (sp³) |

| ~1680 | C=O Stretch | Ketone |

| ~1640 | C=C Stretch | Alkene |

| ~750 | C-Cl Stretch | Dichloromethyl |

Table 1: Key IR Absorption Bands for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.

The strong absorption around 1680 cm⁻¹ is a clear indicator of the conjugated carbonyl group. The presence of peaks slightly above and below 3000 cm⁻¹ confirms the existence of both vinylic and aliphatic C-H bonds, respectively. The absorption in the lower frequency region is consistent with the C-Cl stretching vibrations.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique characteristic of the molecule and is invaluable for structural elucidation.[8]

The Molecular Ion and Isotopic Peaks

The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 191.05 Da.[1] A crucial aspect of the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic pattern of peaks for the molecular ion and any chlorine-containing fragments. The expected relative intensities for a species with two chlorine atoms (M, M+2, M+4) are approximately in the ratio of 9:6:1.

Predicted Fragmentation Pathways

The molecular ion of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is energetically unstable and will undergo fragmentation to form more stable ions.[9] The fragmentation process is often initiated by the cleavage of bonds adjacent to functional groups or by the loss of stable neutral molecules.

Key predicted fragmentation pathways include:

-

Loss of a Chlorine Radical (•Cl): This would result in a fragment ion at m/z 156 (191 - 35).

-

Loss of the Dichloromethyl Radical (•CHCl₂): This would lead to a fragment ion at m/z 108 (191 - 83).

-

Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the dichloromethyl group is a likely pathway.[9]

-

Loss of Carbon Monoxide (CO): Ketones can undergo fragmentation with the loss of a neutral CO molecule (28 Da).

The following diagram illustrates a plausible fragmentation pathway for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.

Caption: Proposed fragmentation pathway of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.

Interpreting the Mass Spectrum

Analysis of the electron ionization mass spectrum from the NIST Chemistry WebBook confirms these predicted fragmentation patterns.[2]

| m/z | Proposed Fragment Ion | Neutral Loss |

| 190/192/194 | [C₈H₈Cl₂O]⁺• (Molecular Ion) | - |

| 155/157 | [C₈H₈ClO]⁺ | •Cl |

| 127/129 | [C₇H₈Cl]⁺ | •CHO |

| 108 | [C₇H₈O]⁺• | •CHCl₂ |

| 91 | [C₇H₇]⁺ | •CHCl₂ and •OH |

| 77 | [C₆H₅]⁺ | •CHCl₂, •CH₃, and CO |

Table 2: Significant Fragment Ions in the Mass Spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.

The base peak in the spectrum is often the most stable fragment ion. The relative intensities of the isotopic peaks for chlorine-containing fragments provide strong evidence for the number of chlorine atoms in each ion.

Experimental Protocols

Infrared Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is typically used. A background spectrum of the pure KBr pellet or the solvent is recorded first.

-

Data Acquisition: The sample is placed in the spectrometer's beam path, and the spectrum is recorded. The instrument measures the amount of light transmitted through the sample at each wavelength.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: In the ion source, the sample is vaporized and then ionized, most commonly by electron ionization (EI) where it is bombarded with a beam of 70 eV electrons.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: General experimental workflow for IR and MS analysis.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone. IR spectroscopy confirms the presence of the key functional groups—the conjugated ketone, alkene, and dichloromethyl moieties. Mass spectrometry provides the molecular weight and detailed structural information through the analysis of its distinct fragmentation pattern, including the characteristic isotopic distribution for a dichlorinated compound. These techniques are indispensable tools for researchers and scientists in the field of drug development and organic synthesis for the unambiguous identification and structural elucidation of this and related compounds.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136365, 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. Retrieved from [Link].

-

LookChem (n.d.). 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE. Retrieved from [Link].

-

NIST (n.d.). 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate (2018). Synthesis and Spectroscopic and Structural Studies of Cross-Conjugated Dienones Derived from Cyclic Ketones and Aromatic Aldehydes. Retrieved from [Link].

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link].

-

Maricopa Open Digital Press (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link].

-

American Chemical Society (2015). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. Organic Letters. Retrieved from [Link].

-

Brown, D. (n.d.). Mass spectrometry of organic compounds patterns of fragmentation. Doc Brown's Chemistry. Retrieved from [Link].

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

PubMed Central (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Retrieved from [Link].

-

Bartleby (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link].

-

The Future of Things (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link].

-

Wikipedia (2023). Fragmentation (mass spectrometry). Retrieved from [Link].

-

SpectraBase (n.d.). 2,6-Ditert-butyl-4-(dichloromethyl)-4-methyl-1-cyclohexa-2,5-dienone. Retrieved from [Link].

-

University of Calgary (n.d.). IR Chart. Retrieved from [Link].

-

NIST (n.d.). 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST (n.d.). 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one | C8H8Cl2O | CID 138782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one [webbook.nist.gov]

- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a reactive intermediate with significant potential in organic synthesis and drug discovery. The document delves into its structural features, spectral characteristics, and key chemical transformations, with a particular focus on the dienone-phenol rearrangement. Furthermore, it explores the compound's synthesis, safety considerations, and emerging applications in the pharmaceutical landscape. This guide is intended to serve as a valuable resource for researchers and scientists working with this versatile molecule, offering insights into its handling, reactivity, and synthetic utility.

Introduction: The Intriguing Chemistry of a Substituted Cyclohexadienone

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a member of the cross-conjugated cyclohexadienone family, is a molecule of considerable interest due to its unique structural features and inherent reactivity. The presence of a dichloromethyl group at the C4 position, a quaternary carbon, and a conjugated dienone system imparts a distinct chemical personality to the molecule, making it a valuable building block in organic synthesis. These structural motifs are often found in natural products and pharmacologically active compounds, highlighting the importance of understanding the chemistry of such intermediates.[1][2] This guide aims to provide a detailed exploration of the physical and chemical properties of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, offering a foundation for its effective utilization in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to predicting and interpreting the chemical behavior of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one[3] |

| CAS Number | 6611-78-5[3][4] |

| Molecular Formula | C₈H₈Cl₂O[3][4] |

| Molecular Weight | 191.05 g/mol [3] |

| Canonical SMILES | CC1(C=CC(=O)C=C1)C(Cl)Cl |

| InChI | InChI=1S/C8H8Cl2O/c1-8(7(9)10)4-2-6(11)3-5-8/h2-5,7H,1H3[3][4] |

Physical Properties

The physical properties of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone are crucial for its handling, storage, and use in chemical reactions.

Table 2: Physical and Thermochemical Properties

| Property | Value | Source |

| Boiling Point | 277.8 °C at 760 mmHg | [5] |

| Density | 1.275 g/cm³ | [5] |

| Flash Point | 115.5 °C | [5] |

| Vapor Pressure | 0.00441 mmHg at 25°C | [5] |

| Melting Point | Not definitively reported. The related 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has a melting point of 103-104 °C, suggesting the dichloromethyl analog is likely a low-melting solid or a viscous liquid at room temperature. | |

| Solubility | Data not extensively available in the literature. Based on its structure, it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes may be limited, and it is expected to be poorly soluble in water. |

Spectral Properties and Characterization

Spectroscopic techniques are indispensable for the identification and characterization of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.[6][7]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the vinyl protons of the cyclohexadienone ring, the methine proton of the dichloromethyl group, and the methyl protons. The vinyl protons would likely appear as doublets in the downfield region (around 6.0-7.0 ppm). The dichloromethyl proton would be a singlet further downfield due to the electron-withdrawing effect of the two chlorine atoms. The methyl protons would appear as a singlet in the upfield region (around 1.2-1.5 ppm).

-

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon (around 180-190 ppm), the vinyl carbons (in the 120-150 ppm range), the quaternary carbon at C4, the dichloromethyl carbon, and the methyl carbon. The chemical shift of the dichloromethyl carbon would be significantly influenced by the attached chlorine atoms.[8][9]

Mass Spectrometry (MS)

The mass spectrum of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone provides valuable information about its molecular weight and fragmentation pattern. The NIST WebBook provides access to the mass spectrum of this compound.[4]

-

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z 190, corresponding to the molecular weight of the compound with the most common isotopes of chlorine (³⁵Cl). Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (m/z 192) and M+4 (m/z 194) would be observed with a relative intensity ratio of approximately 9:6:1.[10][11][12]

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or the dichloromethyl radical. The stability of the resulting carbocations would dictate the major fragmentation pathways observed in the spectrum.[10][13][14]

Chemical Properties and Reactivity

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a reactive molecule, and its chemistry is dominated by the interplay of its functional groups.

Dienone-Phenol Rearrangement

A cornerstone of cyclohexadienone chemistry is the dienone-phenol rearrangement, an acid-catalyzed transformation that leads to the formation of a thermodynamically stable aromatic phenol.[2] The presence of the dichloromethyl group at the C4 position can influence the course and feasibility of this rearrangement.

Caption: Proposed mechanism of the Dienone-Phenol Rearrangement.

This rearrangement is a powerful tool in organic synthesis for the construction of substituted phenolic compounds, which are prevalent in many natural products and pharmaceuticals.

Reactions with Nucleophiles

The electrophilic nature of the conjugated system and the carbonyl group makes 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone susceptible to attack by various nucleophiles.

-

Michael Addition: Soft nucleophiles, such as thiols and some amines, can undergo a 1,4-conjugate addition (Michael addition) to the dienone system. This reaction can be utilized to introduce new functional groups at the C3 or C5 position.[15][16][17]

-

1,2-Addition: Harder nucleophiles, such as organolithium or Grignard reagents, may favor a 1,2-addition to the carbonyl group, leading to the formation of a tertiary alcohol.

The presence of the dichloromethyl group can also serve as a handle for further transformations. For instance, it can be hydrolyzed to an aldehyde or undergo substitution reactions under specific conditions.

Photochemistry

Cyclohexadienones are known to exhibit rich and diverse photochemical reactivity.[1][18][19] Upon irradiation with UV light, they can undergo a variety of transformations, including rearrangements and cycloadditions. The specific photochemical behavior of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone would depend on the reaction conditions and the wavelength of light used. Such reactions can provide access to complex and unique molecular architectures.[20]

Synthesis

The synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone and its analogs is often achieved through the reaction of p-cresols with chloroform in the presence of a base, a variation of the Reimer-Tiemann reaction. The Zincke-Suhl reaction, involving the reaction of p-alkylphenols with carbon tetrachloride, is also a known method for preparing related trihalogenomethyl-substituted cyclohexadienones.[10]

Sources

- 1. magicslides.app [magicslides.app]

- 2. cyclohexadienone [www2.chemistry.msu.edu]

- 3. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one | C8H8Cl2O | CID 138782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Formation of 4,4-dialkoxycyclohexa-2,5-dienone N-(thiol-S-yl)imine during reaction of 4-alkoxynitrosobenzenes with thiols in alcoholic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Cyclohexadienone photochemistry: chemical trapping and stereochemistry of the type A zwitterion - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

Abstract: This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (CAS No. 6611-78-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes information on the compound's inherent chemical reactivity, identifies key factors influencing its degradation, and offers field-proven protocols for storage and handling. By elucidating the causality behind these recommendations, this guide aims to ensure the long-term integrity and reliability of this important chemical intermediate.

Introduction and Chemical Profile

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a reactive organic compound characterized by a cross-conjugated cyclohexadienone ring system and a geminal dichloromethyl group at the C4 position.[1] Its unique structure makes it a valuable intermediate in organic synthesis, but also imparts significant reactivity that necessitates careful handling and storage to prevent degradation.

Chemical Identity:

-

IUPAC Name: 4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one[1]

-

Molecular Weight: 191.05 g/mol [1]

The stability of this molecule is governed by two primary structural features: the cyclohexadienone core, which is susceptible to photochemical reactions, and the gem-dichloro group, which is prone to hydrolysis. Understanding these intrinsic properties is the foundation for establishing effective stability protocols.

Caption: Chemical structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone.

Critical Factors Influencing Stability

The integrity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is compromised primarily by exposure to light, moisture, and elevated temperatures. Each of these factors can initiate distinct degradation pathways.

Photosensitivity and Photochemical Degradation

The cross-conjugated π-system of the cyclohexadienone core readily absorbs ultraviolet (UV) light. This absorption can promote the molecule to an excited state, initiating a cascade of reactions.[3][4]

-

Causality (Mechanism): Upon UV irradiation, cyclohexadienones can undergo several transformations, including electrocyclic ring-opening to form highly reactive ketene intermediates or Norrish Type I cleavage of the bond adjacent to the carbonyl group, leading to radical formation.[3][4] While specific studies on this exact molecule are scarce, a 1965 report confirmed the photochemical transformations of both dichloromethyl- and trichloromethyl-cyclohexadienones. The closely related 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-cyclohexadienone is known to be photosensitive and is used as a photoinitiator, generating free radicals under UV light.[5] It is imperative to assume similar photosensitivity for the dichloro-analogue.

-

Consequence: Photodegradation leads to a rapid loss of purity, the formation of polymeric materials, and potentially the generation of acidic byproducts like HCl, which can further catalyze degradation.

Hydrolytic Instability

The geminal dichloromethyl group is a latent carbonyl functional group, susceptible to hydrolysis, particularly under non-neutral pH conditions.

-

Causality (Mechanism): The hydrolysis of a gem-dihalide proceeds via nucleophilic substitution, where water attacks the electrophilic carbon atom.[6][7] This forms an unstable geminal halohydrin intermediate, which rapidly eliminates HCl to form an acyl chloride. Subsequent hydrolysis of the acyl chloride yields a carboxylic acid. In this specific molecule, the dichloromethyl group would hydrolyze to a formyl group (-CHO), converting the parent molecule into a derivative of 4-formyl-4-methyl-2,5-cyclohexadienone. This process can be accelerated by both acidic and basic conditions.[7][8]

-

Consequence: Hydrolysis introduces significant impurities, altering the compound's chemical properties and rendering it unsuitable for most synthetic applications. The generation of HCl can also corrode storage containers and catalyze further degradation.

Thermal Stability

While specific thermal decomposition data is limited, the compound's boiling point is estimated to be 277.8°C at 760 mmHg, suggesting reasonable stability at ambient temperatures in the absence of other degrading factors.[9] However, elevated temperatures can accelerate both hydrolytic and photochemical degradation pathways. The related trichloromethyl compound is recommended for storage in a refrigerator (2-8°C).[10][11]

-

Causality: Increased thermal energy can overcome the activation barriers for degradation reactions. For instance, thermolysis can promote the homolytic cleavage of the C-Cl bonds, initiating radical chain reactions, a process noted for the trichloro-analogue.[5]

-

Consequence: Storing the compound at elevated temperatures will significantly shorten its shelf-life, even in the absence of light and moisture.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, a multi-faceted approach to storage and handling is required.

Optimal Storage Conditions

The primary objective is to mitigate exposure to light, moisture, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerator) | Minimizes thermal degradation and slows the rate of potential hydrolytic or radical reactions.[10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Light | Amber Glass Vial / Opaque Container | Protects the photosensitive cyclohexadienone core from UV-induced photochemical degradation.[5] |

| Container | Tightly Sealed Glass Container | Prevents ingress of moisture and air. Glass is preferred over plastic due to potential leaching and reactivity. |

| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and safety in case of container breach. |

Self-Validating Handling Workflow

Every time the compound is handled, its integrity should be preserved and implicitly verified. This workflow acts as a self-validating system.

Caption: Recommended workflow for handling to maintain compound stability.

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of the compound under stressed conditions. It is a self-validating system with clear controls.

Objective: To determine the degradation rate of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone under thermal and photolytic stress.

Methodology:

-

Initial Purity Assessment (T=0):

-

Dissolve a small, accurately weighed sample of the compound in a suitable solvent (e.g., Acetonitrile).

-

Analyze via a validated HPLC-UV method to determine the initial purity (%) and identify any existing impurity peaks. This is your baseline reference.

-

Obtain a ¹H NMR spectrum to confirm structural integrity.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into three separate amber glass vials (for photostability) and three clear glass vials (for thermal stability).

-

Purge each vial with argon, seal tightly, and wrap with parafilm.

-

-

Stress Conditions:

-

Photostability: Place the three amber vials (controls) and three clear vials (samples) in a photostability chamber with a controlled UV light source at 25°C.

-

Thermal Stability: Place three additional sealed vials in an oven maintained at a constant elevated temperature (e.g., 40°C). Keep a control vial at 2-8°C.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 24, 48, 72 hours, 1 week), remove one vial from each stress condition.

-

Allow the vial to cool to room temperature.

-

Prepare a sample for HPLC-UV analysis using the exact same method as the T=0 assessment.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Calculate the percentage of degradation relative to the T=0 sample.

-

Monitor for the appearance of new peaks, which indicate degradation products.

-

Self-Validation: The use of control samples (amber vials for photostability, refrigerated sample for thermal stability) allows for direct comparison and ensures that observed degradation is due to the specific stressor and not baseline instability.

Conclusion

The stability of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is critically dependent on rigorous control of its environment. Its inherent photosensitivity and susceptibility to hydrolysis are the primary liabilities that must be addressed through proper storage and handling. By adhering to the protocols outlined in this guide—specifically, storage at 2-8°C under an inert atmosphere and protected from light —researchers can ensure the compound's purity and reliability for its intended applications in synthesis and development.

References

-

MagicSlides. (n.d.). Cyclohexadienons Photochemistry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]

- Zimmerman, H. E., & Factor, R. E. (1981). The Photochemistry of a Cyclohexadienone Structurally Incapable of Rearrangement. Exploratory and Mechanistic Organic Photochemistry. Journal of the American Chemical Society, 103(23), 6894–6902.

- Quinkert, G. (1975). Photochemistry of linearly conjugated cyclohexadienones in solution. Pure and Applied Chemistry, 33(2-3), 285-310.

-

Dr. Shyama Prasad Mukherjee University. (n.d.). III. Photochemistry. Retrieved from [Link]

-

Filo. (2025). Hydrolysis of gem dihalides explanation to formaldehydes and ketones. Retrieved from [Link]

-

LookChem. (n.d.). 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE. Retrieved from [Link]

-

Wikipedia. (n.d.). Geminal halide hydrolysis. Retrieved from [Link]

-

Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Retrieved from [Link]

-

askIITians. (2025). Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc. Retrieved from [Link]

- King, J., & Leaver, D. (1965). Photochemical transformations of dichloromethyl- and trichloromethyl-cyclohexadienones.

-

National Center for Biotechnology Information. (n.d.). 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one. NIST Chemistry WebBook. Retrieved from [Link]

- Dudley, G. B., et al. (2004). Regioselective and stereoselective cyclizations of cyclohexadienones tethered to active methylene groups. Organic & Biomolecular Chemistry, 2(6), 855-863.

Sources

- 1. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one | C8H8Cl2O | CID 138782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Dichloromethyl-4-methyl-2,5-cyclohexadien-1-one [webbook.nist.gov]

- 3. magicslides.app [magicslides.app]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE) - Career Henan Chemical Co. [coreychem.com]

- 6. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]

- 7. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 8. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 9. lookchem.com [lookchem.com]

- 10. 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dienone | 3274-12-2 [sigmaaldrich.com]

- 11. 3274-12-2 CAS MSDS (4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone with a range of nucleophiles. The document elucidates the primary reaction pathways, with a focus on the prevalent Michael-type conjugate addition. It further explores the mechanistic intricacies, including the influence of the dichloromethyl group on the dienone system's reactivity and the potential for competing rearrangements. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this versatile building block in organic synthesis.

Introduction: Unveiling the Synthetic Potential of a Unique Cyclohexadienone

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a fascinating and synthetically useful molecule characterized by a cross-conjugated dienone system and a geminal dichloromethyl group at the C4 position. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the carbonyl groups and the dichloromethyl moiety activates the dienone system towards nucleophilic attack, while the quaternary C4 carbon introduces a point of steric hindrance and a potential site for rearrangements.

Understanding the reactivity of this dienone with various nucleophiles is paramount for its effective utilization in synthetic campaigns. This guide will delve into the nuances of these reactions, providing a detailed exploration of the underlying mechanisms and practical guidance for their application in the laboratory.

The Predominant Reaction Pathway: Michael-Type Conjugate Addition

The core reactivity of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone with a wide array of nucleophiles is dominated by the Michael-type 1,4-conjugate addition .[1] In this reaction, the nucleophile attacks one of the β-carbons of the α,β-unsaturated ketone system, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct.

The seminal work by Wenkert, Haviv, and Zeitlin on the condensations of this specific dienone laid the foundation for understanding its behavior with carbanionic nucleophiles.[2] Their research, along with subsequent studies, has demonstrated that the dienone readily undergoes Michael addition with stabilized carbanions, such as those derived from nitroalkanes.

A notable example is the reaction with the carbanion of nitromethane, which yields 4-dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone.[3][4] This reaction underscores the propensity of the dienone to act as a Michael acceptor.

Mechanistic Considerations

The mechanism of the Michael addition to 4-dichloromethyl-4-methyl-2,5-cyclohexadienone can be visualized as a three-step process:

-

Nucleophilic Attack: The nucleophile adds to the C5 (or C3) position of the dienone, which is electron-deficient due to conjugation with the carbonyl group. This attack breaks the C=C double bond and forms a new C-Nu bond, generating an enolate intermediate.

-

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid introduced during workup, to yield the final cyclohexenone product.

-

Stereoselectivity: The stereochemical outcome of the addition is influenced by the steric bulk of the nucleophile and the substituents on the dienone ring. The nucleophile generally approaches from the less hindered face of the dienone.

The presence of the dichloromethyl group at the C4 position plays a crucial role in directing the reactivity. It sterically hinders direct attack at the carbonyl carbon (1,2-addition), thereby favoring the 1,4-conjugate addition pathway.

Caption: Generalized mechanism of Michael-type addition.

Reactivity with Specific Classes of Nucleophiles

The versatility of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone as a Michael acceptor allows for the formation of a diverse range of adducts.

Carbon Nucleophiles (Carbanions)

As established, stabilized carbanions are excellent nucleophiles for this dienone. The reaction with nitromethane, in the presence of a base like sodium methoxide, proceeds efficiently to give the corresponding 5-nitromethyl adduct.[3]

| Nucleophile | Base | Product | Yield | Reference |

| Nitromethane | Sodium Methoxide | 4-Dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone | Good | [3] |

Nitrogen Nucleophiles (Amines)

Primary and secondary amines are also expected to act as effective nucleophiles in aza-Michael additions to 4-dichloromethyl-4-methyl-2,5-cyclohexadienone.[5][6] The reaction likely proceeds through a similar conjugate addition mechanism, leading to the formation of 5-amino-substituted cyclohexenones. The basicity and steric profile of the amine will influence the reaction rate and yield.

While specific examples with 4-dichloromethyl-4-methyl-2,5-cyclohexadienone are not extensively documented in readily available literature, the general reactivity of dienones with amines suggests this is a viable and important transformation.

Oxygen Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide, can also participate in oxa-Michael additions. However, their role can be twofold: acting as a nucleophile or as a base to generate other nucleophiles. When used as the primary nucleophile, the corresponding 5-alkoxy-cyclohexenone would be the expected product. The reaction conditions, particularly temperature and solvent, would be critical in controlling the outcome and minimizing potential side reactions.[7]

Competing Reaction Pathways: The Dienone-Phenol Rearrangement

A significant competing reaction pathway for 4,4-disubstituted cyclohexadienones is the dienone-phenol rearrangement .[8] This acid-catalyzed rearrangement leads to the formation of a stable 3,4-disubstituted phenol. The driving force for this reaction is the formation of an aromatic ring.

However, the presence of a dichloromethyl group at the C4 position is known to inhibit this rearrangement under normal conditions. This is a key feature that enhances the utility of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone as a Michael acceptor, as it allows for the isolation of the conjugate addition products without significant contamination from the rearranged phenolic byproducts. Under strongly acidic conditions, the possibility of this rearrangement should still be considered.

Caption: The Dienone-Phenol Rearrangement Pathway.

Experimental Protocols

The following protocols are provided as a general guide for conducting Michael addition reactions with 4-dichloromethyl-4-methyl-2,5-cyclohexadienone. Optimization of reaction conditions may be necessary for specific nucleophiles.

General Protocol for Michael Addition of a Carbon Nucleophile (e.g., Nitromethane)

This protocol is adapted from the procedure described for the synthesis of 4-dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone.[3]

Materials:

-

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

-

Nitromethane

-

Sodium methoxide

-

Anhydrous methanol

-

Toluene

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 4-dichloromethyl-4-methyl-2,5-cyclohexadienone in anhydrous methanol.

-

To the sodium methoxide solution, add a solution of nitromethane in anhydrous methanol dropwise at room temperature.

-

To this mixture, add the solution of the dienone dropwise.

-

Stir the reaction mixture at room temperature for one hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Quench the residue with dilute hydrochloric acid.

-

Extract the aqueous layer with toluene.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from hot toluene.

Caption: Workflow for Michael addition of nitromethane.

General Protocol for Aza-Michael Addition of an Amine

This is a general protocol that can be adapted for various primary and secondary amines.

Materials:

-

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

-

Amine (e.g., piperidine, morpholine)

-

Anhydrous solvent (e.g., THF, acetonitrile)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 4-dichloromethyl-4-methyl-2,5-cyclohexadienone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the amine (typically 1.0-1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization Data

Accurate characterization of the starting material and products is essential. Below are expected spectroscopic features.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | ~6.0-7.0 (m, 4H, vinyl), ~5.8 (s, 1H, CHCl₂), ~1.5 (s, 3H, CH₃) | ~185 (C=O), ~150-125 (vinyl C), ~70 (CHCl₂), ~45 (quat. C), ~25 (CH₃) | ~1670 (C=O), ~1630 (C=C) |

| Generic 1,4-Adduct | Varies with nucleophile. Expect disappearance of one vinyl signal and appearance of new signals for the added nucleophile and adjacent protons. | Varies with nucleophile. Expect disappearance of one vinyl C=C set of signals and appearance of new signals for the C-Nu bond and adjacent carbons. | ~1710 (C=O, unconjugated), ~1650 (C=C) |

Note: The provided NMR data are estimations and may vary depending on the solvent and spectrometer frequency.

Conclusion

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is a valuable synthetic intermediate whose reactivity is primarily governed by the Michael-type conjugate addition of nucleophiles. The presence of the dichloromethyl group at the C4 position effectively suppresses the competing dienone-phenol rearrangement, allowing for the clean formation of 1,4-adducts. This technical guide provides a framework for understanding and utilizing the reactivity of this dienone, offering mechanistic insights and practical experimental protocols. The ability to introduce a variety of nucleophiles onto the cyclohexenone scaffold opens up numerous possibilities for the synthesis of complex and biologically relevant molecules. Further exploration of the scope of nucleophiles and the stereochemical outcomes of these reactions will undoubtedly continue to expand the synthetic utility of this versatile building block.

References

-

Wikipedia. (n.d.). Dienone–phenol rearrangement. Retrieved from [Link]

- (This reference is not directly cited in the text but provides general context on rel

- (This reference is not directly cited in the text but provides general context on Michael additions)

- Wenkert, E., Haviv, F., & Zeitlin, A. (1969). Condensations of 4-methyl-4-dichloromethyl-2,5-cyclohexadienone. Journal of the American Chemical Society.

- (This reference is not directly cited in the text but provides general context on rel

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved from [Link]

-

Mukherjee, A., et al. (n.d.). Conjugated Addition of Amines to Electron Deficient Alkenes: A Green Approach. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

LookChem. (n.d.). 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE. Retrieved from [Link]

- (This reference is not directly cited in the text but provides general context on rel

-

Chemistry LibreTexts. (2019, June 5). 19.2: Addition of 1° Amines. Retrieved from [Link]

- (This reference is not directly cited in the text but provides general context on rel

-

National Center for Biotechnology Information. (n.d.). 4-Dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective aza-Michael addition reaction of cyclic amine in the.... Retrieved from [Link]

- (This reference is not directly cited in the text but provides general context on rel

-

Organic Syntheses. (n.d.). Sodium Methoxide. Retrieved from [Link]

-

Stevens, E. (2019, January 10). examples of Michael additions [Video]. YouTube. [Link]

- (This reference is not directly cited in the text but provides general context on rel

-

ScienceMadness.org. (n.d.). Sodium Methoxide. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Mechanism of dichloromethylation using 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

An In-Depth Technical Guide to the Mechanism of Dichloromethylation Using 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a dichloromethyl group into a molecular scaffold is a pivotal strategy in medicinal chemistry, offering a nuanced approach to modulating the physicochemical and biological properties of drug candidates. This guide provides a comprehensive technical overview of the mechanism and application of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone as a dichloromethylating agent. We will delve into the synthesis of this reagent, propose a detailed reaction mechanism, provide a representative experimental protocol, and explore its applications in drug development. This document is intended to serve as a valuable resource for researchers seeking to leverage dichloromethylation in their synthetic endeavors.

Introduction: The Strategic Importance of the Dichloromethyl Group

The dichloromethyl (–CHCl₂) moiety is a unique functional group that has garnered significant attention in drug design. Its distinctive electronic and steric properties allow it to serve as a bioisostere for other functional groups, such as hydroxyl, thiol, or even a methyl group in certain contexts. The presence of two chlorine atoms significantly influences a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Consequently, the development of efficient and selective methods for dichloromethylation is of paramount importance.

While various dichloromethylation methods exist, many rely on harsh reagents or have limited substrate scope. 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone emerges as a promising reagent, offering a potentially milder and more selective alternative for the transfer of a dichloromethyl group to a range of nucleophiles. This guide will explore the intricacies of this reagent and its application.

Synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

The synthesis of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone can be conceptually derived from the perchlorination of p-cresol. A plausible synthetic route would involve the selective chlorination of p-cresol to introduce the dichloromethyl group at the para position. A related procedure for the synthesis of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one from p-cresol using trichloroisocyanuric acid has been reported, suggesting that similar strategies could be adapted for the synthesis of the title compound.[3]

A potential synthetic approach could involve the reaction of p-cresol with a source of dichlorocarbene or a sequential chlorination under controlled conditions to achieve the desired dichloromethyl group at the C4 position while maintaining the dienone structure.

The Dichloromethylation Reaction: A Mechanistic Perspective

The core of this guide lies in understanding the mechanism by which 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone transfers its dichloromethyl group. We propose a mechanism based on fundamental principles of organic reactivity.

Proposed Mechanism: A Nucleophilic Substitution Pathway

The dichloromethylation reaction using 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is best described as a nucleophilic substitution reaction. The key steps are outlined below:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom of the dichloromethyl group. This carbon is electrophilic due to the electron-withdrawing effect of the two chlorine atoms.

-

Transition State: The reaction proceeds through a transition state where the bond between the nucleophile and the dichloromethyl carbon is forming, while the bond between the dichloromethyl group and the cyclohexadienone ring is breaking.

-

Leaving Group Departure and Aromatization: The departure of the dichloromethyl group is facilitated by the simultaneous rearomatization of the cyclohexadienone ring to form the stable p-cresolate anion, which is subsequently protonated upon workup. This aromatization provides a significant thermodynamic driving force for the reaction.

Factors Influencing Reactivity

-

Nucleophile: The nature of the nucleophile is critical. Soft, carbon-based nucleophiles such as enolates, organometallic reagents, and electron-rich aromatic compounds are expected to be suitable substrates. The nucleophilicity and steric bulk of the nucleophile will influence the reaction rate and yield.

-

Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents that can solvate the transition state without interfering with the nucleophile are generally preferred.

-

Temperature: As with most reactions, temperature will affect the reaction rate. Optimization of the reaction temperature will be necessary to achieve a balance between a reasonable reaction time and minimizing side reactions.

Experimental Protocol: A Representative Procedure

The following is a representative, hypothetical protocol for the dichloromethylation of a generic enolate nucleophile. This should be adapted and optimized for specific substrates.

Materials

-

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (1.0 eq)

-

Carbonyl substrate (e.g., a ketone or ester) (1.2 eq)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA)) (1.3 eq)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure

-